1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide - 442864-76-8

1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Catalog Number: EVT-3010921
CAS Number: 442864-76-8
Molecular Formula: C17H26N6O3
Molecular Weight: 362.434
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Alogliptin is a widely used dipeptidyl peptidase IV (DPP-IV) inhibitor marketed for the treatment of type 2 diabetes (T2D).

Relevance: While the specific structure of Alogliptin is not provided in the papers, its mention alongside Linagliptin as a basis for designing DPP-IV inhibitors suggests structural similarities with the target compound. Both Alogliptin and 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide likely share a core structure that contributes to their DPP-IV inhibitory activity.

Linagliptin

Compound Description: Similar to Alogliptin, Linagliptin is another commercially available DPP-IV inhibitor used in T2D management. It serves as a reference point for developing novel DPP-IV inhibitors.

Relevance: The research highlights that Linagliptin's binding mode with DPP-IV, along with that of Alogliptin, informed the molecular design strategy used to develop new DPP-IV inhibitors. This suggests that 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide likely possesses structural motifs similar to Linagliptin, contributing to its potential as a DPP-IV inhibitor.

(R)-40

Compound Description: This compound, chemically described as (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile, emerged as a potent DPP-IV inhibitor (IC50 = 23.5 nM) with notable antihyperglycemic effects in preclinical studies.

Relevance: While the exact structure of 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide isn't provided, the fact that both compounds are investigated within the same research paper focusing on DPP-IV inhibitors suggests structural similarities. They likely belong to the same chemical class and share a core structure, such as the purine-2,6-dione moiety, that is crucial for their interaction with the DPP-IV enzyme.

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: This compound is a potent and selective antagonist of the human A2B adenosine receptor (Ki = 38 nM). It exhibits a high affinity for the A2B receptor subtype and good selectivity against other adenosine receptor subtypes.

Relevance: The shared presence of the 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine moiety in both this compound and 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide indicates a significant structural similarity. This core structure may play a role in their respective biological activities, though their specific targets and effects might differ.

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: Similar to MRE2028F20, this compound also demonstrates potent and selective antagonism towards the human A2B adenosine receptor, showing even higher affinity (Ki = 5.5 nM). This highlights the impact of structural modifications on binding affinity within this series of compounds.

Relevance: The structural similarities with 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, specifically the shared 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine moiety, place this compound as a structurally related entity. These shared features might contribute to their potential interactions with biological targets, even though their exact mechanisms of action could differ.

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: This compound, with a Ki value of 12 nM, is another potent and selective antagonist for the human A2B adenosine receptor. It highlights the structure-activity relationship within this group of compounds and their potential as therapeutic agents.

Relevance: Again, the common 2,6-dioxo-2,3,6,7-tetrahydro-1H-purine structural element links this compound to 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, suggesting a degree of structural similarity. This shared feature might play a role in their biological interactions, even if their specific targets and functions are distinct.

8-Substituted Xanthine Derivatives

Compound Description: This class of compounds, characterized by substitutions at the 8-position of the xanthine core, emerged as potent and selective antagonists for the A2B adenosine receptor.

Relevance: 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, while not explicitly stated as an 8-substituted xanthine derivative, shares structural similarities, particularly the purine ring system, with this class of compounds. This suggests a potential relationship in their chemical properties and potential biological activities.

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of compounds, derivatives of 1,3-dimethylxanthine with a pyrazole substituent at position 8, were synthesized and evaluated for their antioxidant and anti-inflammatory properties.

Relevance: These compounds share a significant structural similarity with 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide due to the presence of the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core. This structural resemblance indicates a potential relationship in their chemical behavior and potential biological activities.

Olomoucine Analogues

Compound Description: This group of compounds is designed to mimic the structure and function of Olomoucine, a known inhibitor of cyclin-dependent kinases (CDKs). These analogues often target specific CDKs involved in cell cycle regulation and are explored for their anticancer potential.

Relevance: While the specific structures of the Olomoucine analogues discussed in the paper are not provided, their mention as potential anticancer agents suggests they may share structural motifs with 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, particularly within the purine or related heterocyclic ring systems. These shared structural elements could indicate potential overlaps in their biological activities, particularly regarding interactions with cell cycle-related targets.

10. 3-Methyl-1H-Purine-2,6-Dione Derivative C-11Compound Description: This compound is investigated as a potential anti-obesity treatment. Its metabolites are studied to understand its metabolic fate and potential for drug development. Relevance: The compound name directly indicates a structural similarity to 1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, as both share the 3-methyl-1H-purine-2,6-dione core structure. This close structural resemblance suggests potential similarities in their chemical properties and potential biological activities, despite their differing target applications.

Properties

CAS Number

442864-76-8

Product Name

1-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

IUPAC Name

1-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)piperidine-4-carboxamide

Molecular Formula

C17H26N6O3

Molecular Weight

362.434

InChI

InChI=1S/C17H26N6O3/c1-3-4-5-8-23-12-14(21(2)17(26)20-15(12)25)19-16(23)22-9-6-11(7-10-22)13(18)24/h11H,3-10H2,1-2H3,(H2,18,24)(H,20,25,26)

InChI Key

UPCMMTATXKGXIR-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.